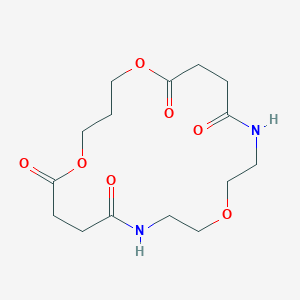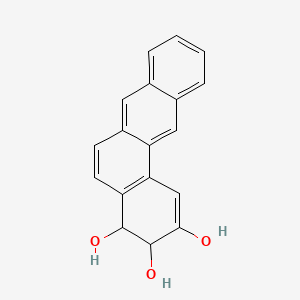
Benz(a)anthracene-2,3,4-triol, 3,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. This compound is known for its complex structure and significant biological activity. It is produced during the incomplete combustion of organic matter and is often found in tobacco smoke and other environmental pollutants .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- typically involves the reduction of benz(a)anthracene followed by hydroxylation. The reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon. Hydroxylation is then carried out using reagents like osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced in research laboratories using the aforementioned synthetic routes.
Types of Reactions:
Oxidation: Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced further to form dihydro derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential carcinogenic and mutagenic properties, contributing to cancer research.
Industry: Used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry
作用機序
The biological activity of Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- is primarily due to its ability to form reactive intermediates, such as epoxides and dihydrodiols. These intermediates can interact with DNA, leading to the formation of DNA adducts, which can cause mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of dihydrodiols and other reactive species .
類似化合物との比較
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Tetracene (Benz(b)anthracene): Another PAH with a similar structure but different biological activity.
Benzo(a)pyrene: A well-known carcinogenic PAH with a similar structure but higher toxicity
Uniqueness: Benz(a)anthracene-2,3,4-triol, 3,4-dihydro- is unique due to its specific hydroxylation pattern and the presence of the dihydro moiety, which significantly influences its chemical reactivity and biological activity. This compound’s ability to form specific reactive intermediates and its interactions with biological macromolecules make it a valuable subject of study in various scientific fields .
特性
CAS番号 |
79146-82-0 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC名 |
3,4-dihydrobenzo[a]anthracene-2,3,4-triol |
InChI |
InChI=1S/C18H14O3/c19-16-9-15-13(17(20)18(16)21)6-5-12-7-10-3-1-2-4-11(10)8-14(12)15/h1-9,17-21H |
InChIキー |
FGUZTTXBDCCSSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C(C(C4O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


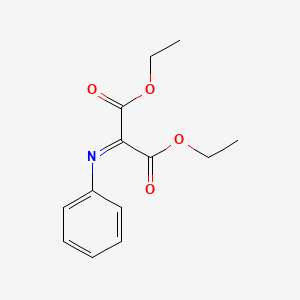
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
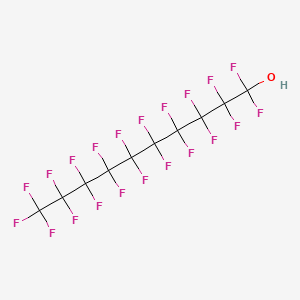


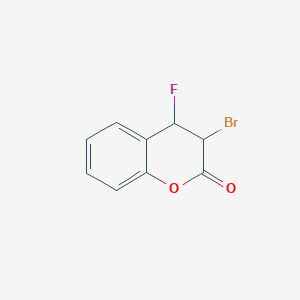
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
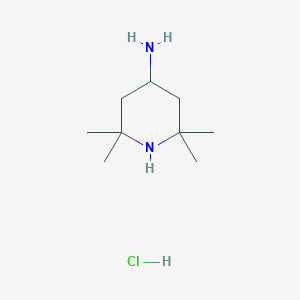
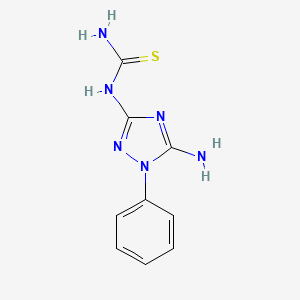
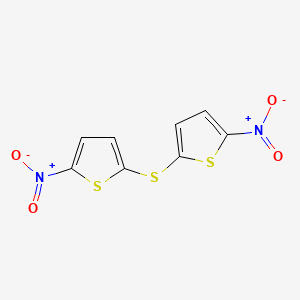
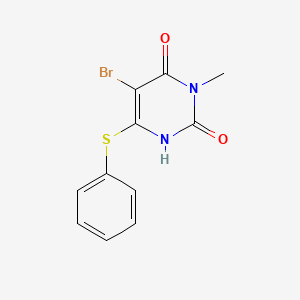
![Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate](/img/structure/B14427626.png)
